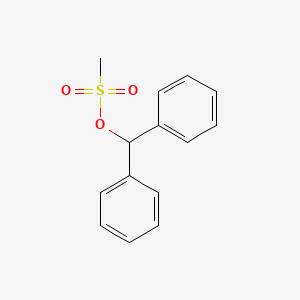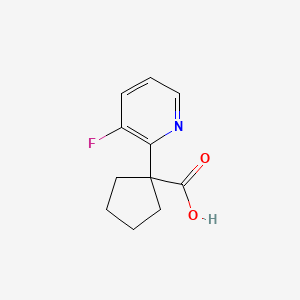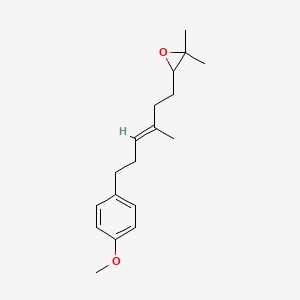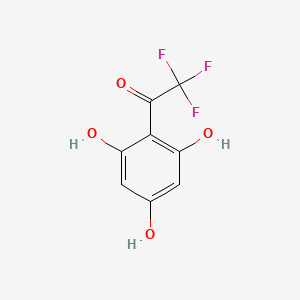
(6-Cyano-3-pyridinyl)pentafluorosulfur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyano-3-pyridinyl)pentafluorosulfur is a compound that features a pyridine ring substituted with a cyano group at the 6-position and a pentafluorosulfur group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-3-pyridinyl)pentafluorosulfur typically involves the introduction of the pentafluorosulfur group to a pyridine ring that already contains a cyano group. One common method involves the reaction of a cyano-substituted pyridine with a pentafluorosulfur reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyano-3-pyridinyl)pentafluorosulfur can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pentafluorosulfur group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
(6-Cyano-3-pyridinyl)pentafluorosulfur has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: It can be used in the development of new materials and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of (6-Cyano-3-pyridinyl)pentafluorosulfur involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-Cyano-3-pyridinyl)pentafluorosulfur include other cyano-substituted pyridines and pentafluorosulfur-substituted aromatic compounds. Examples include:
- 3-Cyano-2-pyridinylpentafluorosulfur
- 4-Cyano-3-pyridinylpentafluorosulfur
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H3F5N2S |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
5-(pentafluoro-λ6-sulfanyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3F5N2S/c7-14(8,9,10,11)6-2-1-5(3-12)13-4-6/h1-2,4H |
Clé InChI |
WYTNOCXQGNKCAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1S(F)(F)(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)









![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
